8-Chloro-6-nitro-imidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVYSHCOUJTHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Mechanisms for 8 Chloro 6 Nitro Imidazo 1,2 a Pyridine
Classical and Contemporary Approaches to Imidazo[1,2-a]pyridine (B132010) Synthesis
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and material science. rsc.org Its synthesis has been a subject of extensive research, leading to a variety of effective methods ranging from traditional condensation reactions to sophisticated multicomponent strategies. rsc.org
Cyclocondensation Reactions with 2-Aminopyridines
The most fundamental and historically significant method for synthesizing the imidazo[1,2-a]pyridine skeleton is the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, a reaction first reported by Tschitschibabin in 1925. bio-conferences.org This reaction involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine (B139424) by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
The general mechanism proceeds as follows:
N-Alkylation: The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of the α-haloketone, displacing the halide to form an N-alkylated pyridinium (B92312) salt.
Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a hydroxylated intermediate (a hemiaminal).
Dehydration: Subsequent elimination of a water molecule yields the aromatic imidazo[1,2-a]pyridine ring.
This method has been widely applied and adapted over the years. rsc.org For instance, the synthesis of 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine, a key intermediate for more complex analogues, is achieved by reacting 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone (B141476) in refluxing ethanol. mdpi.com This demonstrates how substituents on the final scaffold, such as the chloro group at position 6 and the bromo group at position 8, are often incorporated by using a pre-substituted 2-aminopyridine as the starting material. mdpi.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful and efficient tools for generating molecular diversity. nih.gov Several MCRs have been developed for the one-pot synthesis of substituted imidazo[1,2-a]pyridines. bio-conferences.orgrsc.org
One of the most prominent MCRs is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govbeilstein-journals.org This is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, typically catalyzed by a Lewis acid such as scandium triflate or ytterbium triflate. bio-conferences.orgnih.gov The reaction efficiently constructs the imidazo[1,2-a]pyridine core with substituents at the 3-position derived from the isonitrile component. bio-conferences.org Iodine has also been shown to be an effective and inexpensive catalyst for this type of three-component condensation, allowing the reaction to proceed at room temperature. nih.gov
The versatility of MCRs allows for the incorporation of a wide range of functional groups, making them highly valuable for creating libraries of complex molecules. beilstein-journals.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Aldehyde | Isonitrile | Sc(OTf)₃ or Yb(OTf)₃, Microwave | Forms 3-aminoimidazo[1,2-a]pyridines (GBB Reaction). | bio-conferences.orgnih.gov |
| 2-Aminopyridine | Aldehyde | Terminal Alkyne | Copper catalyst | Copper-catalyzed three-component coupling. | bio-conferences.org |
| 2-Aminopyridine | Aryl Methyl Ketone | Barbituric Acid | Iodine, DMSO | Forms pyrimidine-linked imidazopyridines. | acs.org |
| 2-Aminopyridine | Aldehyde | tert-Butyl Isocyanide | Iodine, Ethanol, RT | Efficient room temperature synthesis of 3-amino derivatives. | nih.gov |
Strategies for Regioselective Installation of Chloro and Nitro Moieties at Positions 8 and 6
The synthesis of 8-Chloro-6-nitro-imidazo[1,2-a]pyridine requires specific strategies to ensure the correct placement of the chloro and nitro functional groups. Regioselectivity can be controlled either by direct electrophilic substitution on the pre-formed imidazo[1,2-a]pyridine nucleus or, more commonly, by utilizing a 2-aminopyridine precursor that already contains the desired substituents.
Introduction of Nitro Groups: Nitrosylation and Nitroalkene-based Approaches
The introduction of a nitro group onto the imidazo[1,2-a]pyridine scaffold can be achieved through several methods. The position of nitration is highly dependent on the reaction conditions and the existing substituents on the ring system.
Direct Nitration: A common method for nitration involves treating the imidazo[1,2-a]pyridine with a mixture of nitric acid and sulfuric acid. mdpi.com This electrophilic substitution reaction is highly regioselective. For many 2,6,8-trisubstituted imidazo[1,2-a]pyridines, nitration occurs selectively at the C3 position. For example, treating 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine with 65% nitric acid in concentrated sulfuric acid at low temperatures yields the 3-nitro derivative. mdpi.com
Nitroalkene-based Approaches: Imidazo[1,2-a]pyridines can also be synthesized through reactions involving nitroolefins. A tandem reaction between 2-aminopyridines and Morita-Baylis-Hillman (MBH) nitroalkene acetates can produce a variety of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Similarly, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins provides an effective route to the scaffold. organic-chemistry.org
Synthesis from Nitro-Substituted Precursors: A powerful strategy for controlling the position of the nitro group is to begin with a nitrated 2-aminopyridine. For instance, the synthesis of 2-methyl-8-nitro-imidazo[1,2-a]pyridine is accomplished by reacting 2-amino-3-nitropyridine (B1266227) with bromoacetone. prepchem.com In this case, the position of the nitro group at C8 of the final product is predetermined by its location on the starting pyridine ring. This approach is essential for synthesizing isomers that are not accessible through direct electrophilic substitution on the fused ring system.
Halogenation Strategies at Specific Positions
While direct C-H halogenation of the imidazo[1,2-a]pyridine ring has been developed, it is often regioselective for the C3 position. rsc.orgresearchgate.net Therefore, to install a chlorine atom at the C6 or C8 position, the most reliable and widely used strategy is to employ a 2-aminopyridine starting material that is already halogenated at the desired position.
The position of the substituent on the 2-aminopyridine ring directly translates to the position on the imidazo[1,2-a]pyridine scaffold according to the following pattern:
A substituent at C5 of 2-aminopyridine results in a C6-substituted imidazo[1,2-a]pyridine.
A substituent at C3 of 2-aminopyridine results in a C8-substituted imidazo[1,2-a]pyridine.
This principle is exemplified in the synthesis of precursors for antitrypanosomatid agents, where 3-bromo-5-chloropyridin-2-amine is used as the starting material. mdpi.comnih.gov The cyclocondensation of this amine directly yields an imidazo[1,2-a]pyridine scaffold with a chlorine atom at position 6 and a bromine atom at position 8. mdpi.com To synthesize the target compound, This compound , one would logically start with 3,5-dichloro-2-aminopyridine .
Synthetic Routes to this compound and Related Analogues
No direct synthesis for this compound is detailed in the reviewed literature; however, the synthesis of closely related analogues provides a clear and established blueprint. The synthesis of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines demonstrates a robust, multi-step approach that can be adapted for the target compound. nih.gov
The general synthetic pathway involves three key stages:
Cyclocondensation: Formation of the bicyclic core from a pre-substituted 2-aminopyridine.
Nitration: Regioselective introduction of the nitro group onto the imidazo[1,2-a]pyridine ring.
Further Functionalization (Optional): Modification of existing substituents, for example, via cross-coupling reactions.
A specific example is the synthesis of an 8-bromo-6-chloro-3-nitro intermediate, which serves as a platform for further diversification. mdpi.comnih.gov
| Step | Reaction | Starting Material | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | 3-Bromo-5-chloropyridin-2-amine | 1,3-Dichloroacetone, EtOH, reflux, 96 h | 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine | 60% |
| 2 | Nitration | 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine | HNO₃ (65%), H₂SO₄, 0 °C to RT, 3 h | 8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | 60% |
This established methodology confirms that the installation of substituents at the C6 and C8 positions is achieved by using the appropriately substituted 2-aminopyridine. The subsequent nitration preferentially occurs at the electron-rich C3 position. mdpi.com Following this logic, the synthesis of This compound would most likely proceed via the reaction of 3,5-dichloro-2-aminopyridine with an appropriate α-halocarbonyl, followed by a regioselective nitration step.
Catalytic Systems and Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis
Modern synthetic chemistry emphasizes the use of efficient catalytic systems and adherence to green chemistry principles to minimize environmental impact. These approaches are integral to the synthesis of complex heterocyclic systems like this compound.
Transition-metal catalysis is a powerful tool for constructing the imidazo[1,2-a]pyridine scaffold and for its subsequent functionalization. Palladium-catalyzed cross-coupling reactions, in particular, are instrumental. For instance, the Suzuki-Miyaura coupling has been successfully employed for the selective functionalization at the C8 position of the imidazo[1,2-a]pyridine ring. nih.gov In studies on related structures, such as 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251), a Suzuki-Miyaura reaction was optimized to introduce various aryl groups at the C8 position, demonstrating the feasibility of this method for creating C-C bonds at that specific site. nih.govnih.gov This strategy is critical for avoiding di-substitution when multiple halogen atoms are present on the ring. nih.gov
Other transition metals like copper are also utilized. Copper(I) iodide has been used in coupling reactions, often under microwave conditions, to append substituents to the imidazo[1,2-a]pyridine core. google.com Gold-catalyzed redox reactions have also been developed, providing a mild and atom-economical route to the imidazo[1,2-a]pyridine skeleton from pyridine N-oxides and alkynes. nih.gov
| Catalyst/Reagent | Reaction Type | Position(s) Functionalized | Substrate Example | Reference |
| Palladium complexes | Suzuki-Miyaura Coupling | C8 | 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine | nih.govnih.gov |
| Copper(I) iodide | Sonogashira Coupling | C6 | 6-halo-imidazopyridine | google.com |
| Copper(I) iodide | Nucleophilic Substitution | C6 | 6-bromo-N-[(2,6-dimethylphenyl)methyl]-2-methylimidazo[1,2-a]pyridin-8-amine | google.com |
| PicAuCl2 | Redox Cyclization | Ring Formation | Pyridine N-oxide and alkyne | nih.gov |
| Pd(PPh3)2Cl2 | Sonogashira Coupling | C-iodinated position | Iodinated imidazo[1,2-a]pyridines | nih.gov |
In alignment with green chemistry principles, metal-free synthetic routes are highly desirable. A novel, rapid, and efficient method for synthesizing imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. rsc.org This approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can achieve quantitative yields in minutes. rsc.org Crucially, this method demonstrates high tolerance for various substituents, including halogens (chloro, bromo, iodo) and nitro groups, making it a potentially viable and environmentally benign pathway for synthesizing the 8-chloro-6-nitro derivative. rsc.org The use of water as a solvent and the avoidance of any metal catalyst significantly enhance the green metrics of the synthesis compared to traditional methods. rsc.org
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times. The synthesis of imidazo[1,2-a]pyridine derivatives has benefited significantly from this technology. google.comnih.gov Microwave irradiation is frequently used for the initial cyclization step, reacting a 2-aminopyridine with an α-haloketone at elevated temperatures (e.g., 160-180 °C) in a solvent like N-methyl-2-pyrrolidinone (NMP). google.com Subsequent functionalization steps, such as copper-catalyzed coupling reactions or nucleophilic substitutions, can also be expedited using microwave heating. google.com For example, the synthesis of 8-alkyl-2-arylimidazo[1,2-a]pyrimidinones was achieved in just 15 minutes under microwave irradiation. nih.gov This non-conventional heating method offers a greener alternative by reducing reaction times and energy consumption. nih.gov
Mechanistic Investigations of Reaction Pathways for this compound Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the this compound scaffold can proceed through several proposed pathways.
The synthesis of the target compound and its analogues typically involves a sequence of reactions, each with a distinct mechanism.
Nucleophilic Substitution and Cyclization: The most common route to the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. The mechanism begins with an SN2 reaction where the exocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the ketone, displacing the halogen. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring. For the synthesis of a related compound, 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine, 3-bromo-5-chloropyridin-2-amine was reacted with 1,3-dichloroacetone. mdpi.com
Electrophilic Nitration: The introduction of the nitro group at the C6 position is typically achieved through electrophilic aromatic substitution. The imidazo[1,2-a]pyridine ring is activated towards electrophiles, and nitration using nitric acid in a strong acid like sulfuric acid directs the nitro group to available positions, including C6 and C8. mdpi.com
Nucleophilic Substitution (SNAr): In a pre-functionalized ring, a halogen can be replaced by a nucleophile. For instance, the synthesis of 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine was achieved via nucleophilic substitution of a bromine atom at the C8 position and a chlorine atom at the C2-methyl position of 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine using sodium thiophenoxide. mdpi.com
Domino/Cascade Protocols: More advanced strategies involve domino or cascade reactions where multiple bonds are formed in a single pot. A one-pot transformation of lignin (B12514952) model compounds to imidazo[1,2-a]pyridines has been developed, which involves a highly coupled cascade of C-O bond cleavage, sp³ C-H bond oxidative activation, and intramolecular dehydrative coupling. nih.gov
Radical Nucleophilic Substitution (SRN1): For some nitro-substituted systems, an SRN1 mechanism has been proposed. Research on 3-nitroimidazo[1,2-a]pyrimidine has explored SRN1 reactions, suggesting that radical intermediates could play a role in the functionalization of related nitro-imidazo[1,2-a]pyridine scaffolds. jst.go.jp
| Mechanism Type | Description | Reactants Example | Reference |
| Nucleophilic Substitution / Cyclization | SN2 attack by 2-aminopyridine on α-haloketone, followed by cyclization and dehydration. | 3-bromo-5-chloropyridin-2-amine and 1,3-dichloroacetone | mdpi.com |
| Electrophilic Nitration | Substitution of a nitro group onto the electron-rich heterocyclic ring using a nitrating agent. | 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine and HNO3/H2SO4 | mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halogen on the aromatic ring by a nucleophile. | 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine and Sodium thiophenoxide | mdpi.com |
| Domino Protocol | Multi-step one-pot reaction involving C-O cleavage, C-H activation, and cyclization. | Lignin β-O-4 model compounds and 2-aminopyridine | nih.gov |
| Radical Nucleophilic Substitution (SRN1) | A multi-step process involving radical and radical anion intermediates. | 3-nitroimidazo[1,2-a]pyrimidine | jst.go.jp |
The structures of synthetic intermediates and final products are routinely confirmed using spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry, as well as X-ray crystallography, which provides definitive proof of the regiochemistry of substitutions. rsc.orgmdpi.com For example, the structure of 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine was confirmed by ¹H NMR, ¹³C NMR, and HRMS. mdpi.com
Computational studies, particularly using Density Functional Theory (DFT), are increasingly used to support proposed reaction mechanisms. nih.gov These studies can calculate the energies of frontier molecular orbitals (FMO), map the molecular electrostatic potential (MEP), and analyze reaction pathways to determine the most likely mechanistic route. For imidazo[1,2-a]pyrimidine derivatives, DFT calculations at the B3LYP/6–31 G(d,p) level have been used to investigate electronic properties and support experimental findings. nih.gov Such computational evidence, while not yet specifically reported for this compound, provides a powerful framework for validating the mechanistic hypotheses derived from experimental observations in related systems.
Theoretical and Computational Chemistry Studies of 8 Chloro 6 Nitro Imidazo 1,2 a Pyridine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic nature of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding molecular stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For 8-Chloro-6-nitro-imidazo[1,2-a]pyridine, the presence of two strong electron-withdrawing groups (EWG), the nitro (NO₂) group and the chloro (Cl) atom, is expected to profoundly influence the FMOs. These EWGs significantly lower the energy levels of both the HOMO and LUMO. A lower HOMO energy implies a reduced tendency to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons, making the molecule a potent electrophile. The nitro group, in particular, is known for its ability to stabilize LUMOs in nitroaromatic compounds, which is often a key feature in the mechanism of action for certain antimicrobial drugs. researchgate.net
The distribution of these orbitals is also critical. The HOMO is typically distributed over the electron-rich portions of the fused aromatic ring system. The LUMO, however, is expected to be significantly localized on the nitro group and the pyridine (B92270) ring, indicating that these are the regions most susceptible to nucleophilic attack. This is a common feature in related nitro-substituted heterocyclic compounds.
| Molecular Orbital | Energy (eV) | Distribution Characteristics |
| HOMO | ~ -7.0 to -8.5 | Primarily on the imidazo[1,2-a]pyridine (B132010) ring system. |
| LUMO | ~ -2.5 to -4.0 | Concentrated on the nitro group and adjacent ring carbons. |
| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 5.0 | A smaller gap indicates higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. acs.org It provides a clear illustration of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a relative deficiency of electrons.
For this compound, the MEP map is expected to show distinct regions of varying potential:
Negative Potential: The most intense negative potential (deep red) would be localized on the oxygen atoms of the nitro group due to their high electronegativity and lone pairs of electrons. A less intense negative region would also be associated with the chlorine atom. These sites represent the most likely points for interaction with electrophiles or positive ions.
Positive Potential: Regions of positive potential (blue) are anticipated on the hydrogen atoms attached to the aromatic ring and potentially on the carbon atoms adjacent to the electron-withdrawing nitro group. These areas are susceptible to attack by nucleophiles.
To quantify the reactivity predicted by FMO and MEP analysis, global and local reactivity descriptors derived from DFT are employed. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general measure of a molecule's stability and reactivity.
Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for different types of chemical attack. researchgate.net
f(r)⁺: This function indicates the propensity of a site to accept an electron, thus predicting the most favorable location for a nucleophilic attack .
f(r)⁻: This function indicates the propensity of a site to donate an electron, predicting the location for an electrophilic attack .
In the case of this compound, the analysis of Fukui functions would likely reveal high f(r)⁺ values on the carbon atoms of the pyridine ring, particularly those influenced by the strong electron-withdrawing effect of the nitro group. This suggests these positions are the primary targets for nucleophiles. Conversely, the f(r)⁻ values would be higher on atoms within the imidazole (B134444) portion of the ring system, indicating these as potential sites for electrophilic interaction.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations describe the static electronic properties of a molecule, conformational analysis and molecular dynamics simulations explore its flexibility and behavior over time.
The imidazo[1,2-a]pyridine core is a fused, bicyclic aromatic system and is therefore largely planar and rigid. The primary source of conformational flexibility in this compound arises from the rotation of the nitro (NO₂) group around the C6-N bond.
Computational studies can calculate the energy profile for this rotation. The rotational barrier is the energy required to move from the most stable (lowest energy) conformation to the least stable (highest energy) transition state. For a nitro group attached to an aromatic ring, the preferred conformation is typically planar with the ring to maximize π-conjugation. The transition state for rotation would involve the nitro group being perpendicular to the plane of the ring, which disrupts this stabilizing conjugation. While the rotational barrier is generally not high enough to prevent rotation at room temperature, the molecule will predominantly exist in the lower-energy, planar or near-planar conformation.
The surrounding environment, particularly the solvent, can influence molecular conformation. However, for a rigid molecule like this compound, the solvent is not expected to induce significant changes in the intramolecular geometry of the fused ring system.
The main influence of the solvent will be on the rotational preference of the nitro group and on intermolecular interactions. Polar solvents will preferentially solvate the polar regions of the molecule, such as the nitro group and the chlorine atom. This strong solute-solvent interaction can subtly affect the rotational energy barrier of the nitro group. Molecular dynamics simulations in different solvent environments (e.g., water, ethanol, DMSO) could be used to model these interactions and confirm the stability of the preferred conformation in various media. The primary effect of the solvent, however, relates more to solubility and how the molecule presents itself for intermolecular interactions rather than causing a major conformational shift.
Computational Approaches to Molecular Interaction Profiling
No peer-reviewed studies detailing ligand-target docking for this compound have been found. Consequently, there is no available data on its predicted binding affinity, orientation within specific protein active sites, or key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with any biological target. Without such studies, the prediction of its interaction modes remains speculative.
Similarly, there are no published molecular dynamics simulation studies for this compound. This type of analysis is crucial for understanding the stability of a ligand-protein complex over time, the conformational changes that may occur upon binding, and the energetic contributions of various intermolecular forces. The absence of this research means that the dynamic behavior of this compound when interacting with a biological target has not been computationally explored or characterized.
Advanced Spectroscopic and Structural Elucidation Methodologies for 8 Chloro 6 Nitro Imidazo 1,2 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of various NMR experiments, the precise connectivity and electronic environment of each atom in 8-chloro-6-nitro-imidazo[1,2-a]pyridine can be established.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the fused ring system. The chemical shifts (δ) of these protons are significantly influenced by the electron-withdrawing effects of the nitro group and the chloro substituent, as well as the inherent electronic properties of the imidazo[1,2-a]pyridine (B132010) core.
Based on the analysis of related structures, the following proton signals are anticipated:
H-2 and H-3: The protons on the imidazole (B134444) portion of the ring system are expected to appear as distinct singlets or doublets, depending on the specific coupling interactions.
H-5 and H-7: The protons on the pyridine (B92270) ring will also present characteristic signals. The presence of the nitro group at position 6 and the chloro group at position 8 will cause a downfield shift for the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on related compounds and may vary in experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.0 - 8.5 | s |
| H-3 | 7.5 - 8.0 | s |
| H-5 | 9.0 - 9.5 | d |
| H-7 | 8.0 - 8.5 | d |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.
The electron-withdrawing nitro and chloro groups are expected to deshield the carbons to which they are attached (C-6 and C-8), causing their signals to appear at a lower field. The carbons of the imidazole ring (C-2, C-3, and C-9a) will also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related compounds and may vary in experimental conditions.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 115 - 125 |
| C-3 | 110 - 120 |
| C-5 | 125 - 135 |
| C-6 | 140 - 150 |
| C-7 | 120 - 130 |
| C-8 | 130 - 140 |
| C-9a | 145 - 155 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation
COSY (Correlation Spectroscopy): This experiment establishes the correlation between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in confirming the through-bond coupling between H-5 and H-7 on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals that have attached protons.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₇H₄ClN₃O₂. The calculated exact mass for this formula can be compared with the experimentally determined mass to confirm the compound's identity with a high degree of confidence. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observable.
Elucidation of Fragmentation Pathways
Common fragmentation patterns may include:
Loss of NO₂: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂) or as a nitrite (B80452) ion (NO₂⁻).
Loss of Cl: The chlorine atom can also be lost as a radical.
Ring Cleavage: The imidazo[1,2-a]pyridine ring system may undergo characteristic cleavage, leading to the formation of smaller, stable fragment ions.
The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) techniques, provides valuable corroborative evidence for the proposed structure of this compound.
Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis)
Vibrational and electronic spectroscopy are fundamental tools for elucidating the molecular structure and electronic transitions of organic compounds. For this compound, these techniques provide crucial information about its functional groups and conjugated system.
Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the nitro group, the aromatic rings, and the carbon-chlorine bond.
Based on established spectroscopic data for similar compounds, the key IR absorption bands for this compound would likely be observed in the following regions:
Nitro Group (NO₂): The nitro group typically exhibits two strong and distinct stretching vibrations. The asymmetric stretching vibration is expected in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration should appear between 1335 and 1385 cm⁻¹. The presence of these two intense bands would be a clear indicator of the nitro functionality.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the imidazo[1,2-a]pyridine ring system are anticipated to appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are expected to produce a series of bands in the 1400-1620 cm⁻¹ range. These absorptions are characteristic of the heterocyclic aromatic system.
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to be observed in the fingerprint region of the spectrum, typically between 700 and 850 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.
A hypothetical data table summarizing these expected IR absorptions is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |
| Aromatic C-H | Stretch | 3050 - 3150 |
| Aromatic C=C/C=N | Stretch | 1400 - 1620 |
| C-Cl | Stretch | 700 - 850 |
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the conjugated imidazo[1,2-a]pyridine system, which is further influenced by the electron-withdrawing nitro group and the chloro substituent.
For analogous nitro-substituted imidazo[1,2-a]pyridine derivatives, absorption maxima are typically observed in the UV-A and near-UV regions. The primary electronic transitions would include:
π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to result in strong absorption bands, likely in the range of 250-400 nm. The extended conjugation of the fused ring system, coupled with the nitro group, would contribute to these absorptions.
n → π Transitions:* The transition of a non-bonding electron (from the nitrogen atoms or the oxygen atoms of the nitro group) to a π* antibonding orbital is also possible. These transitions are generally weaker than π → π* transitions and may appear as a shoulder or a separate band at longer wavelengths.
A hypothetical data table for the expected UV-Vis spectral data is provided below.
| Electronic Transition | Expected Wavelength (λ_max, nm) |
| π → π | 250 - 300 |
| π → π | 350 - 400 |
| n → π* | > 400 (weak) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of structural information.
Although a specific crystal structure for this compound is not publicly available, analysis of related imidazo[1,2-a]pyridine derivatives allows for a prediction of its key structural features. For instance, the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde reveals that the imidazo[1,2-a]pyridine ring system is nearly planar. nih.gov
A hypothetical crystallographic data table for this compound would include the following parameters:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| α (°) | 90 |
| β (°) | ~90-105 |
| γ (°) | 90 |
| Volume (ų) | ~1500-2000 |
| Z | 4 or 8 |
The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The nitro group and the chlorine atom would also play a significant role in directing the crystal packing arrangement.
Molecular Interaction Mechanisms of 8 Chloro 6 Nitro Imidazo 1,2 a Pyridine
Investigation of Binding Modes and Affinities with Model Macromolecular Targets
The imidazo[1,2-a]pyridine (B132010) scaffold is a recognized "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. rsc.org The specific binding modes and affinities of 8-Chloro-6-nitro-imidazo[1,2-a]pyridine with macromolecular targets are primarily investigated through computational molecular docking studies, which predict the interactions between the ligand and the active site of a protein. nih.gov These studies are crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective derivatives.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to interact with a variety of protein targets. For instance, certain derivatives have been identified as potent inhibitors of the PI3Kα enzyme, a key player in cancer development. nih.gov Molecular docking simulations of a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative with PI3Kα (PDB code: 4ZOP) revealed key interactions. nih.gov The derivative formed two conventional hydrogen bonds with the residues Lys802 and Gln859, alongside hydrophobic interactions such as van der Waals, pi-pi T-shaped, and pi-sulfur interactions within the active site of PI3Kα. nih.gov The benzene (B151609) ring of the compound also established a pi-alkyl interaction with Leu807. nih.gov
In another study, novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives were designed and synthesized as inhibitors of the human microtubule affinity regulating kinase 4 (MARK4) protein, which is implicated in cancer progression. nih.gov Molecular docking studies of these compounds into the MARK4 binding site were performed to understand their mechanism of action. nih.gov
Furthermore, imidazo[1,2-a]pyridine derivatives have been investigated as ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO). researchgate.net A study on 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides revealed a significant dependence of their binding affinity (IC50) on the deepest molecular electrostatic potential (MEP) minimum, which was associated with the amide carbonyl oxygen atom. researchgate.net
While specific binding data for this compound is not extensively available in public literature, the following table presents data from related imidazo[1,2-a]pyridine derivatives to illustrate their binding affinities with various macromolecular targets.
| Compound Derivative | Target Protein | Binding Affinity (IC50/EC50) | Reference |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | PI3Kα | 1.94 nM | nih.gov |
| Phenothiazine-imidazo[1,2-a]pyridine derivative (6h) | MARK4 | K = 0.1 x 107 | nih.gov |
| 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (23) | L. donovani amastigotes | 2.3 µM | nih.gov |
| 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (14) | T. brucei brucei | 0.04 µM | nih.gov |
Mechanistic Aspects of Nitro Group Bioactivation (e.g., by Nitroreductases)
The biological activity of many nitroaromatic compounds, including this compound, is dependent on the bioreduction of the nitro group. scielo.brresearchgate.net This bioactivation is typically carried out by nitroreductase (NTR) enzymes, which are flavoenzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives using NADH or NADPH as an electron donor. nih.gov
The process of nitroreduction is central to the antimicrobial and toxicological mechanism of action of nitroaromatic drugs. scielo.brlassbio.com.br The reduction can proceed through a one-electron or a two-electron pathway. The one-electron reduction of the nitro group leads to the formation of a nitro anion radical. nih.gov Subsequent reduction steps produce a nitroso and then a hydroxylamine (B1172632) intermediate, which are highly reactive species. nih.gov These reactive intermediates can induce cellular damage through oxidative stress and by forming covalent adducts with macromolecules such as proteins and DNA. nih.gov
In the context of antiparasitic agents, type 1 nitroreductases (NTR1), which are found in parasites like Leishmania and Trypanosoma but are absent in mammals, are key to the selective toxicity of nitroaromatic drugs. scielo.br These enzymes are responsible for the bioactivation of drugs like fexinidazole. nih.gov Studies on 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines have shown that these compounds are substrates of type 1 nitroreductases. nih.gov This was confirmed using genetically modified parasite strains that over-express NTRs. nih.gov
The reduction potential of the nitroaromatic compound is a critical factor in its bioactivation. A study on nongenotoxic 3-nitroimidazo[1,2-a]pyridines demonstrated that a derivative with a low reduction potential (E° = -0.63 V) was selectively bioactivated by the L. donovani type 1 nitroreductase (NTR1). nih.gov
The general mechanism of nitroreductase-mediated bioactivation is summarized in the table below:
| Step | Reactant | Enzyme/Cofactor | Product | Significance |
| 1 | R-NO2 (Nitroaromatic) | Nitroreductase (NTR), NAD(P)H | R-NO2•- (Nitro anion radical) | Formation of a reactive radical species. |
| 2 | R-NO2•- | R-NO (Nitroso derivative) | Further reduction to a more reactive species. | |
| 3 | R-NO | Nitroreductase (NTR), NAD(P)H | R-NHOH (Hydroxylamine derivative) | Highly reactive intermediate capable of covalent modification of cellular macromolecules. |
| 4 | R-NHOH | R-NH2 (Amino derivative) | Final, less toxic reduction product. |
Role of Chloro and Nitro Substituents in Molecular Recognition and Interaction Profiles
The chloro and nitro substituents on the this compound scaffold play a crucial role in its molecular recognition and interaction profiles, influencing its biological activity.
The nitro group is often essential for the biological activity of this class of compounds. nih.gov As discussed in the previous section, the nitro group acts as a prodrug element, which upon reduction by nitroreductases, generates cytotoxic reactive species. scielo.brresearchgate.net Therefore, the presence and position of the nitro group are critical for the compound's mechanism of action, particularly in antimicrobial and anticancer applications. chemimpex.com
The chloro substituent also significantly impacts the compound's properties and biological activity. In a study of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines, the presence of the chloro group at the 6-position was a common feature among the active compounds. nih.gov The introduction of a bromine atom at the 8-position of the scaffold was shown to increase antileishmanial activity, suggesting that halogen atoms at these positions are important for activity. nih.gov In another study on 8-nitroquinolinone derivatives, the introduction of a bromine atom at the 6-position was found to be crucial for high antitrypanosomal activity. acs.org This highlights the importance of halogen substitution on the pyridine (B92270) ring for potent biological activity.
The following table summarizes the observed effects of chloro and nitro substituents on the activity of related imidazo[1,2-a]pyridine derivatives.
| Substituent | Position | Observed Effect on Biological Activity | Reference |
| Nitro | 3 | Essential for antiparasitic activity. nih.gov | nih.gov |
| Chloro | 6 | Present in highly active antitrypanosomal 8-aryl-3-nitro-imidazo[1,2-a]pyridine derivatives. nih.gov | nih.gov |
| Bromo | 8 | Increased antileishmanial activity in a 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold. nih.gov | nih.gov |
| Bromo | 6 | Crucial for high antitrypanosomal activity in 8-nitroquinolinone derivatives. acs.org | acs.org |
Structure Property Relationships and Design Principles for Imidazo 1,2 a Pyridine Derivatives
Influence of Substituent Effects on Intrinsic Molecular Properties (Electronic, Steric)
The electronic and steric characteristics of the 8-Chloro-6-nitro-imidazo[1,2-a]pyridine core are profoundly influenced by its substituent pattern. The chloro group at position 8 and the nitro group at position 6 are strongly electron-withdrawing, which significantly modulates the electron density distribution across the imidazo[1,2-a]pyridine (B132010) ring system. This electronic perturbation affects the molecule's photophysical properties, reactivity, and potential as a pharmacophore.
Theoretical studies, such as those employing Density Functional Theory (DFT), have elucidated the impact of various substituents on the imidazo[1,2-a]pyridine scaffold. For instance, the presence of a nitro group (NO2) can create an energy barrier for processes like excited-state intramolecular proton transfer (ESIPT), a phenomenon that is barrier-less for derivatives with less electron-withdrawing or electron-donating groups in certain positions. tandfonline.com This highlights the powerful electronic influence of the nitro group on the excited-state properties of the molecule. tandfonline.com
Furthermore, the introduction of different functional groups at various positions can tune the fluorescent properties of the imidazo[1,2-a]pyridine core. Strong electron-donating groups, such as amino (-NH2) and dimethylamino (-N(CH3)2), at the 2-phenyl position have been shown to cause a marked red shift in fluorescence. oup.com This effect is attributed to the creation of an excited intramolecular charge transfer state, demonstrating the sensitivity of the scaffold's electronic structure to substituent effects. oup.com
From a steric perspective, the size of substituents plays a crucial role in the molecule's biological activity. Studies on related 6-substituted imidazo[1,2-a]pyridine derivatives have shown that for electronegative halogen substituents, activity can decrease as the atomic size increases. nih.gov This suggests that while electronic properties are key, steric hindrance can impose limitations on the interaction with biological targets. nih.gov Similarly, the antiviral activity of 2-substituted imidazo[1,2-a]pyridines is strongly dependent on the nature of the C-2 substituent, implying a delicate interplay of steric and electronic factors in determining biological outcomes. nih.gov
The following table summarizes the influence of various substituents on the properties of the imidazo[1,2-a]pyridine scaffold based on research findings.
| Position | Substituent | Observed Effect | Property Affected | Reference |
| 6 | -NO2 | Electron-withdrawing; creates energy barrier for ESIPT | Electronic/Photophysical | tandfonline.com |
| 6 | Halogens | Activity decreases with increasing atomic size | Steric/Biological | nih.gov |
| 8 | -Cl | Electron-withdrawing | Electronic | nih.gov |
| 2-Phenyl | -NH2, -N(CH3)2 | Marked red shift in fluorescence | Electronic/Photophysical | oup.com |
| 2 | Various | Strongly influences antiviral activity | Steric/Electronic | nih.gov |
Regioselective Functionalization and its Impact on Intrinsic Molecular Reactivity
The inherent electronic properties of the this compound scaffold direct its functionalization in a regioselective manner. The electron-deficient nature of the pyridine (B92270) ring and the specific activation or deactivation of certain positions by existing substituents allow for controlled chemical modifications.
A key strategy for the functionalization of this scaffold involves palladium-catalyzed cross-coupling reactions. Research has demonstrated the selective functionalization at the C-8 position of a 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) substrate using the Suzuki-Miyaura coupling. nih.gov This approach was specifically chosen to avoid the double coupling that occurs at both C-6 and C-8 positions in 6,8-dibromo analogues, thereby preserving the halogen at position 6, which is considered part of an antiparasitic pharmacophore. nih.gov This highlights how the differential reactivity of halogen substituents can be exploited for regioselective synthesis.
The synthesis of the core scaffold itself often proceeds through regioselective steps. A common route involves the cyclization of a substituted 2-aminopyridine (B139424) with a suitable three-carbon unit. For example, 2-amino-3-bromo-5-chloropyridine (B1272082) can be cyclized with 1,3-dichloroacetone (B141476) to form the imidazo[1,2-a]pyridine ring. nih.gov Subsequent nitration typically occurs selectively at the C-3 position, which is the most nucleophilic carbon on the imidazole (B134444) part of the scaffold. nih.govmdpi.com This high regioselectivity in electrophilic substitution is a hallmark of the imidazo[1,2-a]pyridine system.
Further modifications can be introduced at other positions. For instance, a 2-chloromethyl group can be converted into a 2-[(phenylthio)methyl] group via nucleophilic substitution, while a bromo group at C-8 can be simultaneously substituted with a phenylthio moiety. mdpi.com This demonstrates that multiple sites on the scaffold can be functionalized through a sequence of controlled reactions.
The table below outlines synthetic strategies for the regioselective functionalization of the imidazo[1,2-a]pyridine scaffold.
| Reaction Type | Position(s) Functionalized | Reagents/Conditions | Substrate | Product | Reference |
| Nitration | C-3 | HNO3, H2SO4 | 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine | 8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | mdpi.com |
| Suzuki-Miyaura Coupling | C-8 | Arylboronic acid, Pd catalyst | 8-Bromo-6-chloro-3-nitro... derivative | 8-Aryl-6-chloro-3-nitro... derivative | nih.gov |
| Nucleophilic Substitution | C-2 and C-8 | Thiophenol, NaH | 8-Bromo-6-chloro-2-chloromethyl-3-nitro... derivative | 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]... derivative | mdpi.com |
| C-H Functionalization | C-3 | Various (photocatalysis) | Imidazo[1,2-a]pyridines | C-3 functionalized imidazo[1,2-a]pyridines | mdpi.com |
Rational Design Strategies for Scaffold Modification based on Theoretical Predictions and Reaction Outcomes
The modification of the this compound scaffold is often guided by rational design principles, combining computational chemistry with experimental synthesis and biological evaluation. This approach aims to optimize the therapeutic potential of the derivatives by enhancing their activity, selectivity, and pharmacokinetic properties.
One powerful rational design tool is molecular docking. For the development of novel cyclooxygenase-2 (COX-2) inhibitors, docking studies were used to analyze how designed imidazo[1,2-a]pyridine derivatives would interact with the active site of the enzyme. nih.gov These theoretical predictions helped in selecting candidate molecules for synthesis, leading to the discovery of compounds with high potency and selectivity for COX-2. nih.gov
Rational design is also heavily based on established structure-activity relationships (SAR). For example, building upon the discovery of an antileishmanial 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivative, a research program was initiated to systematically introduce various aryl groups at the C-8 position. nih.gov The hypothesis was that modifying this position could enhance potency or modulate the biological spectrum of activity. This strategy of iterative modification based on previous results is a cornerstone of medicinal chemistry. nih.gov
The development of the antituberculosis clinical candidate Telacebec (Q203) from an imidazo[1,2-a]pyridine amide series exemplifies a successful rational design campaign. rsc.org Initial hits were optimized through extensive SAR and structure-property relationship (SPR) studies. rsc.org Modifications at the C-2 and C-6 positions, coupled with the introduction of a piperidine (B6355638) ring to improve physicochemical properties, were key steps in transforming an initial lead into a clinical candidate. rsc.org This process showcases a data-driven approach where reaction outcomes continuously inform the next design cycle.
These examples underscore a design philosophy where theoretical models predict favorable modifications, and the outcomes of synthetic reactions and biological testing provide the empirical data needed to refine those models and guide further scaffold diversification. nih.govnih.gov
Future Research Directions and Advanced Methodological Applications
Development of Novel and Sustainable Synthetic Routes for Diverse 8-Chloro-6-nitro-imidazo[1,2-a]pyridine Analogues
The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods that can involve harsh conditions, expensive metal catalysts, or multiple steps. nih.gov The future of synthesizing analogues of this compound lies in the adoption of novel and sustainable "green" chemistry principles. These approaches aim to improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions.
Key areas for development include ultrasound-assisted synthesis, which can accelerate reactions in green solvents like water, and microwave-assisted protocols that significantly reduce reaction times and improve yields. organic-chemistry.orgbio-conferences.org Moreover, catalyst-free and metal-free reactions are gaining prominence. researchgate.netacs.org For instance, methods using molecular iodine as a mild and eco-friendly catalyst or even catalyst-free condensations in water or under solvent-free conditions represent significant progress. bio-conferences.orgnih.gov One innovative strategy involves the conversion of lignin-derived model compounds into functionalized imidazo[1,2-a]pyridines, showcasing a path from renewable biomass to valuable pharmaceutical scaffolds. nih.gov
For the specific synthesis of diverse this compound analogues, research could focus on expanding the portfolio of cross-coupling reactions. Building upon established Suzuki-Miyaura coupling reactions performed on the 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) precursor, a wider range of boronic acids and other organometallic reagents could be employed to install diverse aryl and heteroaryl moieties at the C8-position. nih.govnih.gov Similarly, methods for introducing substituents at other positions of the scaffold, starting from the corresponding halogenated intermediates, are of high interest.
Table 1: Overview of Sustainable Synthetic Strategies for Imidazo[1,2-a]pyridine (B132010) Analogues
| Strategy | Key Features | Advantages | Representative Example |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce cavitation and accelerate the reaction. | Shorter reaction times, improved yields, often performed in green solvents like water. organic-chemistry.orgnih.gov | Three-component reaction to provide C3-cyanomethylated imidazo[1,2-a]pyridines under catalyst-free conditions. organic-chemistry.org |
| Microwave Irradiation | Use of microwave energy for rapid and uniform heating. | Drastically reduced reaction times, higher product purity, enhanced efficiency. bio-conferences.orggoogle.com | Expeditious one-pot, three-component synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org |
| Aqueous Micellar Catalysis | Reactions performed in water using surfactants like sodium dodecyl sulfate (B86663) (SDS) to form micelles. | Environmentally friendly solvent (water), enables reactions of water-insoluble substrates. acs.orgacs.org | Copper-catalyzed domino A³-coupling reaction to form various imidazo[1,2-a]pyridines. acs.org |
| Metal-Free Catalysis | Use of non-metallic catalysts (e.g., molecular iodine) or catalyst-free conditions. | Avoids toxic and expensive transition metals, often milder reaction conditions. researchgate.netorganic-chemistry.orgbio-conferences.org | Iodine-catalyzed aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org |
| Lignin (B12514952) Valorization | One-pot conversion of lignin β-O-4 model compounds into imidazo[1,2-a]pyridines. | Utilizes renewable biomass as a starting material, adds value to a waste product of the paper industry. nih.gov | Synthesis of drug skeletons like Zolimidine and Alpidem from lignin derivatives. nih.gov |
Integration of Advanced Computational Methods for Predictive Chemical Modeling and Discovery
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds by predicting their properties and interactions, thereby reducing the need for extensive empirical screening. For analogues of this compound, integrating methods like Density Functional Theory (DFT) and molecular docking can guide synthetic efforts and provide deep mechanistic insights. nih.govnih.gov
DFT calculations are particularly useful for investigating the electronic structure and chemical reactivity of molecules. nih.govtandfonline.com For instance, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity, stability, and photophysical properties. nih.govtandfonline.com Such studies can help in fine-tuning substituents on the imidazo[1,2-a]pyridine core to achieve desired electronic characteristics. tandfonline.com Furthermore, DFT can be used to model potential energy surfaces for reactions, helping to understand mechanisms like excited-state intramolecular proton transfer (ESIPT) in fluorescent derivatives. tandfonline.com
Molecular docking simulations are invaluable for drug discovery applications. nih.gov By modeling the interaction of potential this compound analogues with the binding sites of biological targets (e.g., protein kinases, enzymes), these simulations can predict binding affinities and modes. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors. In silico screening of virtual libraries of analogues can prioritize the most promising candidates for synthesis and biological testing, saving significant time and resources. nih.gov Combining these docking studies with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provides a comprehensive preclinical assessment of a compound's drug-likeness. nih.govnih.gov
Table 2: Application of Computational Methods in Imidazo[1,2-a]pyridine Research
| Computational Method | Application | Predicted Properties / Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Investigation of electronic structure and chemical reactivity. nih.govtandfonline.com | HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), vibrational spectra, reaction energy barriers. nih.govtandfonline.com |
| Time-Dependent DFT (TD-DFT) | Prediction of photophysical properties. tandfonline.com | Absorption and fluorescence emission spectra, Stokes shift, excited-state dynamics. tandfonline.com |
| Molecular Docking | Prediction of binding interactions with biological targets. nih.govnih.gov | Binding affinity (e.g., kcal/mol), binding pose, identification of key interacting residues. nih.gov |
| ADMET Prediction | In silico evaluation of drug-like properties. nih.govnih.gov | Lipinski's rule of five compliance, absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Development of predictive models to guide the design of analogues with enhanced activity. |
Exploration of Novel Chemical Reactivity and Derivatization Pathways Beyond Existing Reports
While substitutions at the C2 and C8 positions of the 3-nitroimidazo[1,2-a]pyridine (B1296164) core have been reported, significant opportunities exist to explore novel reactivity at other positions of the this compound scaffold. nih.govmdpi.com The direct C-H functionalization of the imidazo[1,2-a]pyridine ring is a powerful strategy for introducing diverse functional groups without the need for pre-functionalized substrates, offering high atom and step economy. rsc.orgnih.gov
Research has shown that the C3 position of the imidazo[1,2-a]pyridine nucleus is particularly electron-rich and susceptible to electrophilic and radical attack. nih.govresearchgate.net Future work could apply modern C-H functionalization techniques to this position on the this compound framework. This includes:
Photocatalysis: Visible-light-induced reactions offer mild and green conditions for C-H functionalization. nih.govmdpi.com Reactions such as perfluoroalkylation, aminomethylation, and dehydrogenative coupling could be explored to install novel substituents at the C3 position. nih.gov
Radical Reactions: The functionalization of imidazo[1,2-a]pyridines via radical intermediates, generated through transition-metal catalysis, metal-free oxidation, or photocatalysis, is a rapidly growing field. rsc.org This could enable C3-arylations, C3-aminations, and other valuable transformations. nih.gov
Site-Selective Functionalization: While C3 is the most common site for functionalization, methods for targeting other positions, such as C5, are emerging. rsc.orgmdpi.com Developing protocols for the selective C-H functionalization at the C2, C5, or C7 positions of this compound would open up new avenues for creating structurally diverse analogues.
Beyond C-H functionalization, multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé (GBB) reaction provide a one-pot approach to rapidly assemble complex, C3-functionalized imidazo[1,2-a]pyridines from simple starting materials. nih.govrsc.org Applying these advanced synthetic strategies to the this compound core would vastly expand the accessible chemical space for this important scaffold.
Table 3: Potential Novel Derivatization Pathways for this compound
| Reaction Type | Target Position | Reagents/Conditions | Potential New Analogue |
|---|---|---|---|
| Visible-Light Photocatalysis | C3 | N-Aryl glycines, CsPbBr₃ photocatalyst nih.gov | 3-(Aminomethyl)-8-chloro-6-nitro-imidazo[1,2-a]pyridine |
| Radical Perfluoroalkylation | C3 | Perfluoroalkyl iodides, visible light, EDA complex formation nih.gov | 8-Chloro-6-nitro-3-(perfluoroalkyl)-imidazo[1,2-a]pyridine |
| C5-Alkylation | C5 | Alkyl N-hydroxyphthalimides, eosin (B541160) Y photocatalyst mdpi.com | 5-(Alkyl)-8-chloro-6-nitro-imidazo[1,2-a]pyridine |
| Cross-Dehydrogenative Coupling | C3 | Tetrahydroisoquinolines, rose bengal photocatalyst, aerobic conditions mdpi.comrsc.org | 3-(Tetrahydroisoquinolin-1-yl)-8-chloro-6-nitro-imidazo[1,2-a]pyridine |
| Groebke-Blackburn-Bienaymé | C3 | Aldehydes, isonitriles (metal-catalyzed or catalyst-free) nih.govacs.org | 3-Amino-2-aryl-8-chloro-6-nitro-imidazo[1,2-a]pyridine derivatives |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine |
| 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine |
| 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine |
| 3-(Aminomethyl)-8-chloro-6-nitro-imidazo[1,2-a]pyridine |
| 8-Chloro-6-nitro-3-(perfluoroalkyl)-imidazo[1,2-a]pyridine |
| 5-(Alkyl)-8-chloro-6-nitro-imidazo[1,2-a]pyridine |
| 3-(Tetrahydroisoquinolin-1-yl)-8-chloro-6-nitro-imidazo[1,2-a]pyridine |
| 3-Amino-2-aryl-8-chloro-6-nitro-imidazo[1,2-a]pyridine |
| Zolimidine |
| Alpidem |
| Saripidem |
| Sodium dodecyl sulfate (SDS) |
| Eosin Y |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 8-chloro-6-nitro-imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : The SRN1 reaction is a robust approach for synthesizing halogenated imidazo[1,2-a]pyridines. For example, 6-halogeno derivatives can be prepared by reacting 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines with sulfur- or carbon-centered nucleophiles under SRN1 conditions (e.g., potassium permanganate, sodium hydride) in inert atmospheres. The chloromethyl group is selectively reactive, enabling substitution without disrupting the nitro group . Multi-step syntheses using ethanol as a solvent and HATU/DIPEA for amide coupling achieve high yields (93–97%) for carboxamide derivatives .
Q. How can structural characterization of this compound derivatives be performed?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign substituent positions via chemical shifts (e.g., nitro groups cause downfield shifts in aromatic protons) .
- FT-IR : Confirm functional groups (e.g., nitro stretching at ~1520–1350 cm⁻¹) .
- X-ray crystallography : Resolve π-stacking interactions and hydrogen-bonding networks, critical for understanding solid-state behavior .
Q. What are the primary biological activities associated with the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : This scaffold exhibits diverse therapeutic potential, including anticancer, antimicrobial, and antiviral activities. For example, nitro-substituted derivatives show enhanced anticancer activity against HepG2 and MCF-7 cell lines, with IC50 values as low as 11 µM. Structure-activity relationship (SAR) studies emphasize the importance of electron-withdrawing groups (e.g., nitro) at specific positions .
Advanced Research Questions
Q. How do substituent positions influence the biological activity of this compound derivatives?
- Methodological Answer :
- Nitro at C-6 : Enhances anticancer activity by promoting electrostatic interactions with cell membranes. Para-nitro substitution on aromatic rings increases potency compared to ortho-nitro due to reduced steric hindrance .
- Chlorine at C-8 : Improves metabolic stability and binding affinity to targets like peripheral benzodiazepine receptors .
- Amine/amide groups : Electron-donating substituents at C-3 improve solubility and modulate cytotoxicity profiles .
Q. How can conflicting data on biological activity be resolved in SAR studies?
- Methodological Answer :
- Systematic variation : Synthesize derivatives with incremental structural changes (e.g., replacing nitro with methoxy or amine groups) to isolate electronic/steric effects .
- Computational modeling : Use docking studies to predict binding modes and validate with in vitro assays (e.g., fluorescence probes for receptor visualization) .
- Dose-response analysis : Compare IC50 trends across cell lines to distinguish target-specific effects from general cytotoxicity .
Q. What strategies optimize the synthesis of imidazo[1,2-a]pyridine-chalcone conjugates for antikinetoplastid activity?
- Methodological Answer :
- Convergent synthesis : Prepare chalcone and imidazo[1,2-a]pyridine moieties separately, then couple via Suzuki-Miyaura cross-coupling or amide bonds .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance chalcone cyclization efficiency.
- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate non-polar intermediates .
Key Recommendations for Researchers
- Synthetic Challenges : Prioritize inert atmospheres and controlled temperatures to avoid nitro group reduction .
- Biological Testing : Include normal cell lines (e.g., Vero) to differentiate selective cytotoxicity .
- Data Reproducibility : Validate spectroscopic assignments with computational tools (e.g., ChemDraw NMR prediction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
